Methylmelamine

Cancer Chemotherapy Antineoplastic Agents N-Demethylation

Select Methylmelamine (CAS 13452-77-2) for its structurally defined, intermediate N-methylation—the critical monomethyl reference that bridges melamine and hexamethylmelamine. This single methyl group directly modulates pKb, solubility, and hydrogen bonding, enabling tuned reactivity in low-formaldehyde melamine resins and providing an essential calibrator in LC-MS/MS pharmacokinetic assays of antineoplastic HMM metabolism. Its well-characterized melting point (259–260 °C, decomp) and established toxicity (mouse LD50 270 mg/kg i.p.) make it a reproducible benchmark for thermal analysis and structure-activity relationship (SAR) investigations. Available in research quantities with full Certificates of Analysis (CoA) upon request.

Molecular Formula C4H8N6
Molecular Weight 140.15 g/mol
CAS No. 13452-77-2
Cat. No. B082009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylmelamine
CAS13452-77-2
Molecular FormulaC4H8N6
Molecular Weight140.15 g/mol
Structural Identifiers
SMILESCNC1=NC(=NC(=N1)N)N
InChIInChI=1S/C4H8N6/c1-7-4-9-2(5)8-3(6)10-4/h1H3,(H5,5,6,7,8,9,10)
InChIKeyCTRPRMNBTVRDFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylmelamine (CAS 13452-77-2) Procurement & Technical Differentiation Guide: Key Properties and Data-Driven Comparator Analysis


Methylmelamine (N2-methyl-1,3,5-triazine-2,4,6-triamine) is a monomethylated derivative of the s-triazine nucleus melamine. As a member of the N-methylmelamine series, it serves as both a fundamental building block for modified melamine-formaldehyde resins with reduced formaldehyde content [1] and as a key N-demethylated metabolite of the clinical antineoplastic agent hexamethylmelamine (HMM) [2]. Its single methyl group substitution confers distinct physicochemical and biological properties relative to higher and lower methylated congeners.

Why Methylmelamine (13452-77-2) Cannot Be Substituted with Hexamethylmelamine or Melamine Without Quantifiable Performance Shifts


Substituting Methylmelamine with higher or lower methylated s-triazine derivatives results in predictable and measurable changes in key performance attributes. In biological contexts, the number of methyl groups on the s-triazine ring directly modulates both toxicity and antitumor potency [1]. In materials science applications, the degree of amino and methylamino substitution dictates solubility, basicity (pKb), and thermal behavior—parameters that critically influence resin formulation, curing kinetics, and final polymer properties [2]. Interchanging compounds without accounting for these graded property shifts compromises experimental reproducibility, regulatory compliance, and product performance.

Methylmelamine (13452-77-2) Evidence-Based Differentiation: Quantitative Comparator Data for Scientific Selection


In Vivo Potency: Methyl Group Count Determines LD10 and Antitumor Activity in Murine Models

In BD2F1 mice, N-demethylation of hexamethylmelamine decreases toxicity, establishing a direct quantitative relationship between potency (mmoles/kg/day at LD10) and the number of methyl groups present. Methylmelamine, as the monomethyl derivative, occupies a defined intermediate position in this graded structure-toxicity spectrum, offering a predictable potency profile distinct from both the parent hexamethylmelamine and the completely inactive melamine [1]. At equitoxic doses, the antitumor activities of the methylmelamines against Sarcoma 180 and Lewis lung carcinoma were similar, suggesting that the presence of a methyl group is the critical determinant of activity rather than the total number of methyl groups [1].

Cancer Chemotherapy Antineoplastic Agents N-Demethylation Metabolic Activation Triazines

Physicochemical Differentiation: Solubility and Basicity (pKb) Scale with Amino/Methylamino Group Count

A systematic study of all N-methylmelamine permutations established that increasing the number of amino- and methylamino groups on the s-triazine core increases both aqueous solubility and pKb [1]. Methylmelamine, bearing three amino groups and one methylamino group, exhibits intermediate solubility and basicity relative to melamine (three amino groups, highest solubility/pKb) and fully methylated derivatives such as hexamethylmelamine (six methylamino/dimethylamino groups, lowest solubility/pKb) [1]. Specifically, 2,4-diamino-6-(methylamino)-1,3,5-triazine (a structural isomer closely related to Methylmelamine) has an experimentally determined pKb of 8.78 , providing a quantitative benchmark for this substitution pattern.

Polymer Chemistry Material Science Resin Formulation Physicochemical Properties

Thermal Stability: Melting Point Decomposition Profile Differentiates Methylmelamine from Higher Methylated Analogs

Methylmelamine exhibits a melting point with decomposition at 259-260 °C . In contrast, higher methylated derivatives such as N2,N2,N4,N6-tetramethylmelamine (CAS 16268-54-5) show a substantially lower boiling point of approximately 339.7 °C , indicating fundamentally different thermal behavior. Within the N-methylmelamine series, increasing the number of amino groups promotes hydrogen bonding, shifting the melting point to higher temperature ranges where decomposition begins [1]. Methylmelamine, with three amino groups and one methylamino group, lies at the higher-melting end of the series, offering superior thermal stability during processing compared to more highly methylated variants.

Thermal Analysis Material Characterization Polymer Processing

Acute Toxicity Benchmarking: Mouse LD50 Differentiates Methylmelamine from Melamine

Methylmelamine exhibits an intraperitoneal LD50 of 270 mg/kg in mice . This contrasts sharply with melamine, which has a reported oral LD50 of 3161 mg/kg in rats [1], indicating that even a single methyl substitution on the s-triazine ring substantially increases acute mammalian toxicity. This quantifiable difference precludes the use of melamine as a toxicological surrogate for Methylmelamine in safety assessments or regulatory submissions.

Toxicology Safety Assessment Preclinical Studies

LogP and Predicted Membrane Permeability: Methylmelamine Demonstrates Favorable Hydrophilicity for Bioanalytical Applications

Methylmelamine has a calculated LogP of -0.41 (ACD/LogP) and an XLogP of -0.4 [1], indicating substantial hydrophilicity. This contrasts with more highly methylated analogs such as hexamethylmelamine, which exhibit higher LogP values (more lipophilic) due to increased methyl substitution. The low LogP of Methylmelamine predicts superior aqueous solubility and distinct chromatographic retention behavior, facilitating its use as a polar metabolite reference standard in LC-MS/MS assays designed to quantify HMM metabolism [2].

Bioanalytical Chemistry Drug Metabolism Pharmacokinetics

Optimal Methylmelamine (13452-77-2) Research and Industrial Application Scenarios Supported by Evidence


Metabolite Reference Standard for Hexamethylmelamine Pharmacokinetic and Metabolism Studies

Use Methylmelamine as a certified reference material for identifying and quantifying N-demethylated metabolites in biological matrices. Its defined intermediate position in the N-demethylation pathway (between HMM and melamine) makes it an essential calibrator for LC-MS/MS assays tracking HMM metabolism in preclinical and clinical pharmacokinetic studies [1]. The predictable structure-toxicity relationship [1] further supports its use as a benchmark for evaluating the toxicological contribution of each metabolic step.

Intermediate Building Block for Modified Melamine-Formaldehyde Resins with Controlled Crosslinking

Incorporate Methylmelamine into melamine-formaldehyde resin formulations to achieve intermediate solubility and basicity profiles. The predictable trends in pKb and aqueous solubility across the N-methylmelamine series [1] allow formulators to tune resin reactivity, pot life, and final crosslink density. Methylmelamine offers a balance between the high reactivity/water compatibility of melamine and the lower formaldehyde emission of fully methylated derivatives, making it suitable for specialized coatings and adhesives requiring optimized curing profiles.

Reference Compound for Structure-Activity Relationship (SAR) Studies of s-Triazine Antitumor Agents

Employ Methylmelamine as the monomethyl reference point in systematic SAR investigations of N-methylmelamine antineoplastic agents. The established direct relationship between methyl group count and in vivo potency (LD10) [1] provides a quantitative framework for evaluating new derivatives. Methylmelamine's intermediate toxicity and activity profile serves as a critical calibration point for assessing the impact of additional N-substitutions on both efficacy and safety.

Calibrant for Thermal Analysis and Decomposition Studies of Triazine-Based Polymers

Utilize Methylmelamine as a thermal reference standard in differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) of triazine-based polymers. Its well-defined melting point with decomposition at 259-260 °C [1] and its position within the hydrogen-bonding trend of N-methylmelamines [2] provide a reproducible benchmark for evaluating the thermal stability and decomposition kinetics of novel melamine-formaldehyde resins and other triazine-containing materials.

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